4-Bromo-6-chlorodibenzo[b,d]furan

Suzuki-Miyaura Coupling Site-Selectivity Building Block

Researchers requiring programmable, site-selective functionalization of rigid heterocycles often face supply inconsistency and isomer contamination. This 4,6-bromochloro-dibenzofuran eliminates protective group steps by providing a single precursor with orthogonal halogen reactivity. - Enables sequential Suzuki coupling at the 4-position (Br) followed by the 6-position (Cl) under tuned catalytic conditions. - The 120° substitution geometry directs substituents into specific spatial vectors distinct from 2,8- or 1,9-isomers, critical for pharmacophore alignment and charge transport. Supplied with rigorous batch-level analytical verification to ensure no symmetrical dibromo or dichloro byproducts interfere with catalyst selectivity.

Molecular Formula C12H6BrClO
Molecular Weight 281.53 g/mol
Cat. No. B12822945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chlorodibenzo[b,d]furan
Molecular FormulaC12H6BrClO
Molecular Weight281.53 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)OC3=C2C=CC=C3Br
InChIInChI=1S/C12H6BrClO/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H
InChIKeyVAKXVDUJGANVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chlorodibenzo[b,d]furan: Overview and Procurement


4-Bromo-6-chlorodibenzo[b,d]furan (CAS 889109-65-3) is a halogenated dibenzofuran derivative with the molecular formula C12H6BrClO and molecular weight 281.53 g/mol . The compound features a rigid, fully conjugated dibenzo[b,d]furan core substituted with bromine at the 4-position and chlorine at the 6-position . This differentiated halogenation pattern enables programmable, sequential cross-coupling reactions for the construction of unsymmetrical functional materials and bioactive molecules . The compound is commercially available at ≥98% purity .

Sequential Coupling C–Br reacts first, C–Cl second, enabling programmable difunctionalization
Unsymmetrical Architectures Access asymmetric materials without protecting-group strategies
Synthetic Efficiency Single building block replaces multiple symmetrical precursors

Why 4-Bromo-6-chlorodibenzo[b,d]furan Is Irreplaceable


Halogenated dibenzofuran isomers are not interchangeable building blocks. The specific 4,6-substitution pattern in 4-bromo-6-chlorodibenzo[b,d]furan positions the two halogens at electronically and sterically distinct sites on the aromatic framework, enabling sequential, site-selective cross-coupling reactions that are impossible with symmetrical dihalo isomers or mono-halogenated analogs [1]. Moreover, the regioisomeric positioning of substituents on the dibenzofuran core profoundly influences the photophysical properties, charge-transport characteristics, and triplet energy levels of derived OLED materials [2], while also determining the three-dimensional pharmacophore orientation in medicinal chemistry applications [3]. Substituting an alternative isomer—such as 1-bromo-6-chlorodibenzofuran (CAS 2177301-52-7) or symmetrical 4,6-dibromodibenzofuran—introduces different reactivity profiles, altered molecular geometry, and unpredictable device or biological performance.

Target: 4-Br-6-Cl
Why Alternatives May Not Transfer
Orthogonal C–Br/C–Cl reactivity for sequential coupling
Symmetrical dihalo analogs (4,6-dibromo or 4,6-dichloro) give statistical product mixtures
Defined 4,6-angular geometry for OLED and pharmacophore design
Regioisomeric 1-bromo-6-chloro or 2,8-disubstituted isomers exhibit altered electronic structure and triplet energy
Two-step synthesis from inexpensive dibenzofuran
Less accessible regioisomers may require 4–6 step routes, impacting supply stability

4-Bromo-6-chlorodibenzo[b,d]furan: Differentiation Evidence


Sequential Cross-Coupling via Halogen Reactivity Differential

The combination of bromine at the 4-position and chlorine at the 6-position creates a programmed reactivity hierarchy that enables sequential, site-selective functionalization. In palladium-catalyzed Suzuki-Miyaura cross-coupling, the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, permitting a first coupling exclusively at the 4-position under mild conditions, followed by a second coupling at the 6-position using more forcing conditions or a different catalyst system [1]. This orthogonal reactivity is not available in symmetrical dihalo analogs such as 4,6-dibromodibenzofuran or 4,6-dichlorodibenzofuran, which suffer from statistical product mixtures or require inefficient protection/deprotection sequences [1].

Halogen Reactivity
Class-level
>100-fold rate preference for C–Br over C–Cl
Enables sequential Suzuki-Miyaura coupling without protecting groups
Reported oxidative addition rate hierarchy
Suzuki-Miyaura Coupling Site-Selectivity Building Block

4,6-Substitution Impact on OLED Host Performance

The substitution position on the dibenzofuran core directly modulates key material parameters for phosphorescent OLED applications. Asymmetrically difunctionalized dibenzo[b,d]furan derivatives, such as those derived from 4,6-disubstituted precursors, exhibit distinct photophysical and charge-transport properties compared to other regioisomers. Specifically, 4,6-disubstituted dibenzofuran-based hole-blocking materials have been shown to achieve high triplet energy (ET) suitable for blue phosphorescent OLEDs, whereas regioisomers with substituents at the 2,8-positions display markedly different energy levels and charge balance characteristics [1]. The 4,6-substitution pattern places functional groups in a meta relationship relative to the furan oxygen, creating an electronic environment distinct from para-like 2,8-substitution patterns [1].

OLED Host Regioisomer
Class-level
4,6-substitution: suitable for blue PhOLEDs 2,8-substitution: different charge balance and triplet energy
Regioisomer dictates device-critical photophysical parameters
Device efficiency data from dibenzofuran regioisomer studies
OLED Phosphorescent Host Triplet Energy

Kinase Inhibitor Pharmacophore Geometry via 4,6-Substitution

The dibenzofuran core serves as a privileged scaffold in kinase inhibitor design, with the substitution pattern directly influencing biological activity. Dibenzofuran derivatives have been developed as potent dual inhibitors of Pim-1/2 kinases and CLK1 (cdc2-like kinase 1), with lead compounds exhibiting nanomolar IC50 values against CLK1 and low micromolar anticancer potency in MV4-11 acute myeloid leukemia (AML) cell lines [1]. The rigid, planar dibenzofuran core provides a defined three-dimensional presentation of substituents to the kinase ATP-binding pocket. The 4,6-substitution pattern offers a specific vector geometry for elaboration into extended pharmacophores that is distinct from other regioisomers [1].

Lead Derivative Potency
Class-level
Pim-1 IC50 ~ nM; CLK1 IC50 ~ nM; MV4-11 EC50 ~ µM
4,6-dihalogenation enables unsymmetrical kinase inhibitor pharmacophores
Reported for dibenzofuran derivative 44
Kinase Inhibitor Medicinal Chemistry Pim Kinase

Synthetic Accessibility via Two-Step Halogenation

4-Bromo-6-chlorodibenzo[b,d]furan is synthesized via sequential electrophilic aromatic halogenation of dibenzofuran. Bromination with bromine in the presence of iron(III) chloride introduces bromine at the activated 4-position, followed by chlorination to install chlorine at the 6-position [1]. This synthetic accessibility distinguishes the compound from other regioisomers that require multi-step de novo construction of the dibenzofuran core or expensive starting materials. The 4- and 6-positions are the most electronically activated sites on the dibenzofuran ring system for electrophilic substitution, enabling practical, scalable synthesis [1].

Synthetic Accessibility
Class-level
Two-step halogenation from dibenzofuran 4–6 steps for other regioisomers
Simpler route supports supply stability and lower cost
Yields 50–80% per step (class-level)
Halogenation Synthesis Regioselectivity

4-Bromo-6-chlorodibenzo[b,d]furan: Key Applications


Unsymmetrical OLED Host & Transport Materials

This compound is ideally suited for the construction of unsymmetrical, π-extended organic semiconductors for phosphorescent OLED applications. The bromine at the 4-position undergoes selective first coupling with an aryl boronic acid under mild Pd catalysis, while the chlorine at the 6-position remains intact. A subsequent coupling at the 6-position, using a different aryl boronate and adjusted catalytic conditions, installs a distinct functional group, generating unsymmetrical host or transport materials without protecting group manipulations [1]. This orthogonal reactivity directly addresses the requirement for asymmetric molecular architectures that optimize charge balance and exciton confinement in OLED device stacks [1].

Divergent Kinase Library Synthesis via Sequential Coupling

The differentiated halogen reactivity enables divergent library synthesis from a single precursor. In a parallel medicinal chemistry workflow, the 4-position can be coupled with diverse aryl/heteroaryl groups to explore one vector of the ATP-binding pocket, while the 6-position is subsequently elaborated with a different set of substituents to probe a second binding subpocket. This strategy is particularly relevant for Pim kinase and CLK1 inhibitor programs, where dibenzofuran-based scaffolds have demonstrated nanomolar potency [2]. The approach maximizes chemical diversity exploration while minimizing the number of distinct building blocks required in inventory.

Conformationally Constrained Bioisosteres & Pharmacophores

The rigid, planar dibenzofuran core serves as a conformationally restricted scaffold that presents substituents in a defined spatial orientation. The 4,6-substitution pattern positions functional groups with a specific angular relationship (approximately 120° dihedral angle) that cannot be replicated by 2,8-substituted isomers (para-like linear geometry) or 1,9-substituted isomers. This geometric constraint is valuable for designing ligands with precise pharmacophore geometry, as demonstrated in cannabinoid receptor ligand programs where dibenzofuran analogs exhibited distinct binding profiles compared to more flexible scaffolds [3].

Mixed Halogenated Standards for Environmental Analysis

As a defined, single-entity mixed bromochloro dibenzofuran, this compound can serve as an analytical reference standard for environmental monitoring of mixed halogenated dibenzofuran pollutants generated from combustion processes involving both brominated and chlorinated precursors [4]. The distinct 4,6-substitution pattern provides a well-characterized reference point for developing GC-MS or LC-MS methods capable of distinguishing specific mixed halogenated congeners in complex environmental matrices.

Application
Selection Property
Validation Focus
Unsymmetrical OLED host materials
Orthogonal C–Br/C–Cl reactivity
Sequential coupling selectivity and triplet energy
Kinase inhibitor library synthesis
Divergent elaboration from single precursor
Pharmacophore geometry and kinase inhibition
Conformationally constrained bioisosteres
Rigid 4,6-vector geometry (~120° dihedral)
Binding orientation and scaffold geometry
Mixed halogenated analytical standard
Defined Br/Cl substitution pattern
GC-MS/LC-MS congener-specific method development
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